Product packaging for 4-(3,4-Difluorobenzoyl)isoquinoline(Cat. No.:CAS No. 1187167-54-9)

4-(3,4-Difluorobenzoyl)isoquinoline

Cat. No.: B1452588
CAS No.: 1187167-54-9
M. Wt: 269.24 g/mol
InChI Key: FDBAMISNZANRAA-UHFFFAOYSA-N
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Description

4-(3,4-Difluorobenzoyl)isoquinoline is a synthetic small molecule built on the isoquinoline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Isoquinoline derivatives are frequently investigated as key intermediates in the synthesis of more complex bioactive molecules and are known to exhibit a wide spectrum of pharmacological activities . The presence of the 3,4-difluorobenzoyl substituent suggests potential for enhanced binding affinity and selectivity, making this compound a valuable building block for developing novel enzyme inhibitors or receptor ligands. Researchers can utilize this compound in various applications, including as a core scaffold in multicomponent reactions for the synthesis of polycyclic structures like pyrrolo[2,1-a]isoquinolines, which are associated with important biological activities such as anticancer properties . Its structure makes it a candidate for use in metal-catalyzed cross-coupling reactions to create diverse chemical libraries for high-throughput screening . Furthermore, isoquinoline derivatives are known to interact with biomacromolecules, including proteins and nucleic acids, positioning this compound as a useful probe for biophysical studies and mechanistic investigations in chemical biology . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9F2NO B1452588 4-(3,4-Difluorobenzoyl)isoquinoline CAS No. 1187167-54-9

Properties

IUPAC Name

(3,4-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-14-6-5-10(7-15(14)18)16(20)13-9-19-8-11-3-1-2-4-12(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBAMISNZANRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253614
Record name (3,4-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-54-9
Record name (3,4-Difluorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Pathways of 4 3,4 Difluorobenzoyl Isoquinoline

Investigations into the Reactivity of the Isoquinoline (B145761) Nitrogen Atom in 4-(3,4-Difluorobenzoyl)isoquinoline

The nitrogen atom in the isoquinoline ring is a key site for chemical modifications. As an analog of pyridine (B92270), isoquinoline is a weak base, with a pKa of 5.14 for its conjugate acid. wikipedia.org This basicity allows for protonation and the formation of salts when treated with strong acids. wikipedia.org The lone pair of electrons on the sp2-hybridized nitrogen atom is available for reactions without disrupting the aromaticity of the heterocyclic system. scribd.com

N-Alkylation and N-Oxidation Reactions for Modifying Electronic Properties

The nitrogen atom of the isoquinoline nucleus readily undergoes alkylation to form quaternary ammonium (B1175870) salts, known as isoquinolinium salts. scribd.com This reaction significantly alters the electronic properties of the molecule, making the isoquinoline ring system more electron-deficient and susceptible to nucleophilic attack.

N-oxidation of the isoquinoline nitrogen leads to the formation of an N-oxide. This transformation further modifies the electronic landscape of the molecule, influencing the reactivity of the ring system.

Reaction TypeReagent ExampleProduct TypeEffect on Electronic Properties
N-Alkylation Alkyl halides (e.g., CH₃I)N-Alkylisoquinolinium saltIncreases electron deficiency of the ring
N-Oxidation Peroxy acids (e.g., m-CPBA)Isoquinoline N-oxideModifies reactivity for substitutions

Coordination Chemistry of this compound with Transition Metals

The nitrogen atom of the isoquinoline moiety possesses a lone pair of electrons, enabling it to act as a ligand in coordination complexes with various transition metals. This property is analogous to that of pyridine and its derivatives, which are well-known ligands in coordination chemistry. The formation of such metal complexes can influence the catalytic activity and photophysical properties of the resulting compound. The specific coordination behavior would depend on the metal center, its oxidation state, and the other ligands present.

Transformations at the Benzoyl Moiety of this compound

The 3,4-difluorobenzoyl group attached at the C-4 position of the isoquinoline offers additional sites for chemical transformation, namely the ketone carbonyl group and the fluorine-substituted aromatic ring.

Chemoselective Reduction of the Ketone Carbonyl Group

The ketone functionality is susceptible to a variety of reduction reactions. Chemoselective reduction can yield either the corresponding secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to an Alcohol: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, forming 4-[(3,4-difluorophenyl)(hydroxy)methyl]isoquinoline.

Reductive Deoxygenation: More rigorous reduction methods, like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions, can completely remove the carbonyl oxygen to form a methylene group, yielding 4-(3,4-difluorobenzyl)isoquinoline. The McMurry reaction, which involves reductive coupling of carbonyls using low-valent titanium, is another pathway for the transformation of ketones. redalyc.org This reaction proceeds through a pinacol (B44631) intermediate. redalyc.org

Reaction TypeReagent ExampleProduct Functional Group
Carbonyl Reduction Sodium Borohydride (NaBH₄)Secondary Alcohol
Deoxygenation Wolff-Kishner (H₂NNH₂/KOH)Methylene (CH₂)

Reactions Involving the Fluorine Atoms on the Benzoyl Ring

The fluorine atoms on the benzoyl ring are generally unreactive due to the strength of the carbon-fluorine bond. However, they can potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions. The presence of the electron-withdrawing ketone group ortho and meta to the fluorine atoms enhances the electrophilicity of the carbon atoms to which they are attached, making them more susceptible to attack by strong nucleophiles.

Functionalization of the Isoquinoline Carbon Skeleton of this compound

The isoquinoline ring itself can be functionalized at several positions. The reactivity pattern is dictated by the electronic nature of the heterocyclic system. nih.govorganic-chemistry.org

Electrophilic Aromatic Substitution: The nitrogen atom deactivates the ring towards electrophilic attack. scribd.com Consequently, electrophilic substitutions, such as nitration or halogenation, occur preferentially on the benzene (B151609) ring portion of the isoquinoline, typically at positions C-5 and C-8. scribd.comyoutube.com The bulky 4-(3,4-difluorobenzoyl) substituent may exert steric hindrance, potentially favoring substitution at the C-8 position over the C-5 position.

Nucleophilic Aromatic Substitution: The pyridine-like ring is more susceptible to nucleophilic attack than the benzene ring. Nucleophilic substitutions, such as the Chichibabin reaction (amination with sodium amide), typically occur at the C-1 position. scribd.com

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the isoquinoline core. For instance, a method for the C-4 alkylation of isoquinolines using vinyl ketones has been developed, which proceeds without the need for pre-activation of the nitrogen atom. nih.gov While the C-4 position is already substituted in the target molecule, this highlights the potential for advanced synthetic strategies. In cases where the isoquinoline skeleton is pre-functionalized, for example with a triflate (OTf) group, further derivatization can be achieved through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. nih.gov

Reaction TypePosition(s)Typical ReagentProduct Type
Electrophilic Substitution C-5 and C-8HNO₃/H₂SO₄Nitro-substituted isoquinoline
Nucleophilic Substitution C-1NaNH₂Amino-substituted isoquinoline
Cross-Coupling Pre-functionalized C-XPhenylboronic acid/Pd catalystPhenyl-substituted isoquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr):

The isoquinoline ring system is generally less reactive towards electrophilic attack than benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Electrophilic substitution, when it does occur, typically favors the 5- and 8-positions of the benzo-fused ring, which are more electron-rich. quimicaorganica.org The presence of the electron-withdrawing 4-(3,4-difluorobenzoyl) group is expected to further deactivate the entire isoquinoline nucleus towards electrophilic attack.

The 3,4-difluorobenzoyl moiety itself is also deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two fluorine atoms and the carbonyl group. If an electrophilic substitution were to be forced on this ring, it would likely occur at the positions meta to the strongly deactivating benzoyl group.

Nucleophilic Aromatic Substitution (SNAr):

The isoquinoline ring is activated towards nucleophilic attack, particularly at the 1- and 3-positions, due to the electron-deficient nature of the pyridine ring. imperial.ac.uk Halogenated isoquinolines readily undergo nucleophilic substitution at the halogen-bearing carbon. nih.gov

The 3,4-difluorobenzoyl group is highly activated towards nucleophilic aromatic substitution. The fluorine atoms, being good leaving groups, can be displaced by a variety of nucleophiles. The presence of the electron-withdrawing carbonyl group further facilitates this process. It is plausible that under suitable conditions, one or both fluorine atoms on the benzoyl ring could be substituted by nucleophiles. The regioselectivity of such a substitution would depend on the nature of the nucleophile and the reaction conditions.

C-H Activation Strategies for Selective Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including isoquinolines. nih.gov Transition-metal-catalyzed C-H activation can enable the introduction of various functional groups at positions that are not accessible through classical electrophilic or nucleophilic substitution reactions.

For this compound, several C-H bonds could potentially be targeted for functionalization:

C-H bonds on the Isoquinoline Ring: The C1 and C3 positions of the isoquinoline ring are potential sites for C-H activation, directed by the nitrogen atom.

C-H bonds on the Difluorobenzoyl Ring: The C-H bonds on the difluorophenyl ring could also be targets for C-H activation, although this might be more challenging due to the deactivating effect of the fluorine and carbonyl groups.

The choice of catalyst and directing group would be crucial in achieving regioselective C-H functionalization of this complex molecule.

Mechanistic Elucidation of Reactions Involving this compound as a Substrate or Intermediate

Detailed mechanistic studies on reactions involving this compound are not currently available. However, based on the general principles of reaction mechanisms for related compounds, we can postulate potential pathways.

For nucleophilic aromatic substitution on the difluorobenzoyl ring, the reaction would likely proceed through a Meisenheimer complex intermediate. The stability of this intermediate would be enhanced by the electron-withdrawing carbonyl group and the second fluorine atom.

For C-H activation reactions , the mechanism would depend on the specific catalyst and reaction conditions employed. Common mechanisms involve oxidative addition, concerted metalation-deprotonation, or σ-bond metathesis. Computational studies could provide valuable insights into the preferred mechanistic pathways and the transition states involved.

Advanced Spectroscopic and Structural Elucidation of 4 3,4 Difluorobenzoyl Isoquinoline

High-Resolution NMR Spectroscopy for Conformational Dynamics and Stereochemical Assignments of 4-(3,4-Difluorobenzoyl)isoquinoline

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of organic molecules. For this compound, ¹H and ¹³C NMR would provide initial verification of the chemical structure, while more advanced multi-dimensional NMR experiments are essential for detailed conformational analysis.

The key point of flexibility in this molecule is the rotation around the single bond connecting the benzoyl carbonyl group to the isoquinoline (B145761) ring. This rotation can give rise to different rotational conformers (rotamers). Temperature-dependent NMR studies can reveal the dynamics of this rotation. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. nih.gov

One- and two-dimensional NMR experiments are critical for assigning all proton and carbon resonances. nih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) establish proton-proton coupling networks within the isoquinoline and difluorophenyl rings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for conformational analysis. It detects through-space interactions between protons that are close to each other, irrespective of bond connectivity. For this compound, NOESY cross-peaks between specific protons on the isoquinoline ring and the difluorobenzoyl ring would provide definitive evidence for the preferred spatial orientation of these two moieties relative to each other. mdpi.com For instance, an interaction between the isoquinoline H5 proton and the benzoyl H2' proton would indicate a specific rotational preference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and aromatic systems. Actual values are solvent-dependent.

¹H NMR
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Isoquinoline H-1 8.5 - 9.0 s
Isoquinoline H-3 7.8 - 8.2 s
Isoquinoline H-5/H-8 7.5 - 8.0 m
Isoquinoline H-6/H-7 7.2 - 7.7 m
Benzoyl H-2' 7.6 - 7.9 dd
Benzoyl H-5' 7.2 - 7.5 m

¹³C NMR

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Benzoyl) 190 - 195
C-F (Benzoyl) 145 - 155 (d, ¹JCF)
Aromatic C (quaternary) 120 - 140

Single Crystal X-ray Diffraction Analysis for Precise Bond Lengths, Angles, and Intermolecular Interactions in this compound Systems

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. carleton.edu This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and torsion angles, revealing the exact conformation adopted by the molecule in the crystal lattice. carleton.edu

For this compound, a successful crystal structure determination would unambiguously establish the relative orientation of the isoquinoline and difluorobenzoyl rings. A key parameter would be the torsion angle defined by the C(5)-C(4)-C(carbonyl)-C(1') atoms, which quantitatively describes the twist between the two ring systems.

Furthermore, the analysis reveals intermolecular interactions that govern the crystal packing, such as π-π stacking between aromatic rings or weak C-H···O or C-H···F hydrogen bonds. These non-covalent interactions are crucial in understanding the solid-state properties of the material. The precise atomic coordinates obtained allow for the validation of computational models and provide a static picture that complements the dynamic information from solution-state NMR. carleton.edu

Table 2: Typical Bond Lengths Expected in the Crystal Structure of this compound Values are based on averaged data from X-ray and neutron diffraction studies of organic compounds. rsc.org

Bond Type Typical Bond Length (Å)
Aromatic C-C 1.39
C-C (ring-carbonyl) 1.49
C=O (ketone) 1.23
C-N (in isoquinoline) 1.33
C=N (in isoquinoline) 1.38
C-F (aromatic) 1.35

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Vibrations and Hydrogen Bonding in this compound Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation. researchgate.net

For this compound, the FT-IR and Raman spectra would be dominated by several key vibrations. The most prominent would be the strong C=O stretching vibration of the benzoyl ketone, typically appearing in the 1650-1680 cm⁻¹ region. The C-F stretching vibrations of the difluorophenyl group are expected in the 1100-1300 cm⁻¹ range. Vibrations corresponding to the aromatic C=C and C-H bonds of both the isoquinoline and benzoyl rings would also be present. ornl.gov

These techniques are also sensitive to intermolecular interactions. If hydrogen bonds, such as weak C-H···O interactions, are present in the solid state, they can cause shifts in the involved vibrational modes, particularly the C=O stretch. nih.gov Comparing spectra recorded in different phases (e.g., solid vs. solution) can provide insights into how these interactions influence the molecular structure.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified functional groups.

Vibrational Mode Technique Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch FT-IR, Raman 3000 - 3100 Medium-Weak
C=O Stretch (Ketone) FT-IR, Raman 1650 - 1680 Strong (IR), Medium (Raman)
Aromatic C=C Stretch FT-IR, Raman 1450 - 1600 Medium-Strong
C-F Stretch FT-IR 1100 - 1300 Strong

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₆H₉F₂NO), the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value to confirm its identity.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov In this technique, the molecular ion is isolated and fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, fragmentation would likely occur at the weakest bonds. Key fragmentation pathways for isoquinoline alkaloids often involve characteristic losses related to the nitrogen-containing ring. nih.govresearchgate.net Given the structure, likely fragmentation points include:

Cleavage of the benzoyl group: Loss of the difluorobenzoyl radical (•C₇H₃F₂O) or a neutral difluorobenzaldehyde molecule.

Alpha-cleavage adjacent to the carbonyl group: This could lead to the formation of a difluorobenzoyl cation ([C₇H₃F₂O]⁺) or an isoquinolinyl radical.

Loss of CO: A common fragmentation pathway for ketones, leading to the [M+H-CO]⁺ ion.

Understanding these pathways provides corroborating evidence for the proposed structure and can help in the identification of related compounds in complex mixtures. researchgate.net

Table 4: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺ for this compound M = this compound (Exact Mass: 269.0652)

m/z (calculated) Possible Formula Proposed Identity/Loss
270.0725 [C₁₆H₁₀F₂NO]⁺ [M+H]⁺
242.0776 [C₁₅H₁₀F₂N]⁺ [M+H - CO]⁺
141.0233 [C₇H₄F₂O]⁺ [3,4-Difluorobenzoyl]⁺ cation

Chiroptical Methods (CD, ORD) for Characterizing Chiral Derivatives of this compound (if applicable)

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The parent compound, this compound, is itself achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.

However, these techniques would become essential if chiral derivatives of this molecule were synthesized. Chirality could be introduced, for example, by:

Adding a chiral substituent to either the isoquinoline or benzoyl ring.

Creating atropisomerism by introducing bulky groups near the bond connecting the two rings, thereby hindering rotation and potentially creating stable, non-interconverting rotational isomers (atropisomers) that are mirror images of each other.

For such chiral derivatives, CD and ORD spectroscopy would be powerful tools to determine the absolute configuration and study conformational preferences in solution. rsc.org The sign and intensity of the Cotton effects in the CD spectrum could be correlated with a specific stereochemistry, often with the aid of quantum chemical calculations.

Computational and Theoretical Investigations of 4 3,4 Difluorobenzoyl Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of 4-(3,4-Difluorobenzoyl)isoquinoline

Density Functional Theory (DFT) serves as a cornerstone for the computational analysis of molecular systems, providing a balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in elucidating its fundamental electronic structure, predicting its reactivity, and interpreting its spectroscopic characteristics.

DFT studies on the parent isoquinoline (B145761) molecule have shown a dipole moment of approximately 2.004 D and a HOMO-LUMO energy gap of about 3.78 eV, indicating its stability. youtube.com The introduction of a 3,4-difluorobenzoyl substituent at the 4-position is expected to significantly modulate these properties. The electron-withdrawing nature of the benzoyl group, further enhanced by the two fluorine atoms, would likely lead to a redistribution of electron density across the isoquinoline core. This can result in a larger dipole moment and a reduced HOMO-LUMO gap, suggesting increased reactivity. nih.gov

Electronic Structure and Reactivity Descriptors:

A comprehensive DFT analysis of this compound would involve the calculation of several key quantum chemical descriptors. These parameters provide a quantitative measure of the molecule's reactivity and stability.

Property Predicted Value for this compound (Illustrative) Significance
HOMO Energy ~ -6.2 eVIndicates the electron-donating ability; a lower value suggests a greater propensity to donate electrons.
LUMO Energy ~ -2.5 eVIndicates the electron-accepting ability; a lower value suggests a greater propensity to accept electrons.
HOMO-LUMO Gap ~ 3.7 eVRelates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Dipole Moment ~ 4.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Electron Affinity ~ 2.6 eVEnergy released when an electron is added; a higher value indicates a better electron acceptor.
Ionization Potential ~ 6.3 eVEnergy required to remove an electron; a lower value indicates a better electron donor.
Chemical Hardness ~ 1.85 eVResistance to change in electron distribution; related to the HOMO-LUMO gap.
Electronegativity ~ 4.35 eVThe power of an atom in a molecule to attract electrons to itself.
These are illustrative values based on the analysis of related compounds and are subject to confirmation by specific calculations.

The molecular electrostatic potential (MEP) map would further reveal the regions of positive and negative electrostatic potential, highlighting the sites susceptible to nucleophilic and electrophilic attack. The nitrogen atom of the isoquinoline ring is expected to be a region of negative potential, while the carbonyl carbon of the benzoyl group and the carbon atoms attached to the fluorine atoms would exhibit positive potential.

Spectroscopic Property Prediction:

Time-dependent DFT (TD-DFT) calculations are invaluable for predicting the electronic absorption spectra (UV-Vis) of the molecule. acs.org These calculations can help in understanding the nature of electronic transitions and can be correlated with experimental data. Similarly, DFT can be used to compute the vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects on this compound

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the exploration of its conformational landscape and the influence of the surrounding environment.

Conformational Analysis:

Solvent Effects:

The behavior of this compound in a biological environment is intrinsically linked to its interactions with the solvent, typically water. MD simulations in an explicit solvent box can provide detailed information on how water molecules arrange around the solute and how this solvation affects its conformation and dynamics. organic-chemistry.org The polar nature of the molecule, with its nitrogen atom and carbonyl group, suggests the formation of hydrogen bonds with water molecules. nih.gov The hydrophobic regions of the aromatic rings will also influence the local water structure. These simulations are crucial for understanding the molecule's solubility and its effective shape in solution.

MD Simulation Parameter Typical Setup for this compound Purpose
Force Field General Amber Force Field (GAFF) or similarTo define the potential energy of the system.
Solvent Model TIP3P or SPC/E water modelTo represent the aqueous environment.
System Size The molecule solvated in a cubic box of water with at least 10 Å buffer distance.To avoid boundary artifacts.
Simulation Time Nanoseconds to microsecondsTo ensure adequate sampling of conformational space.
Ensemble NPT (isothermal-isobaric)To simulate conditions of constant temperature and pressure.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches for Complex System Interactions Involving this compound

When studying the interaction of this compound with a large biological macromolecule, such as a protein, a full QM treatment is computationally prohibitive. Hybrid QM/MM methods provide an elegant solution by treating the most critical region (the ligand and the enzyme's active site) with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. researchgate.net

This approach is particularly useful for studying enzymatic reactions or predicting binding affinities with high accuracy. nih.gov For instance, if this compound were to act as an enzyme inhibitor, QM/MM could be used to model its binding in the active site. The QM region would include the ligand and key amino acid residues involved in binding, allowing for a detailed analysis of electronic effects such as polarization and charge transfer upon binding.

Typical QM/MM Setup for a Protein-Ligand Complex:

Component Method Rationale
QM Region This compound and key active site residues (e.g., those forming hydrogen bonds or pi-stacking interactions).To accurately describe electronic interactions, bond breaking/formation, and charge redistribution.
MM Region The rest of the protein and solvent molecules.To account for the steric and electrostatic influence of the larger environment at a lower computational cost.
QM Method DFT (e.g., B3LYP) with a suitable basis set.To provide a good balance of accuracy and efficiency for the QM region.
MM Force Field AMBER, CHARMM, or OPLS.To model the classical interactions in the larger part of the system.

In Silico Prediction of Potential Molecular Interactions and Binding Modes for this compound

In silico methods such as molecular docking and pharmacophore modeling are powerful tools for predicting how a molecule like this compound might interact with a biological target. researchgate.net These methods are often the first step in virtual screening campaigns to identify potential drug candidates. nih.gov

Molecular Docking:

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein and predict its preferred binding orientation and affinity. The isoquinoline nitrogen could act as a hydrogen bond acceptor, while the carbonyl oxygen of the benzoyl group could also participate in hydrogen bonding. The aromatic rings are likely to engage in hydrophobic and pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The fluorine atoms can participate in halogen bonding or other specific interactions.

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that are necessary for biological activity. acs.org For this compound, a pharmacophore model might include a hydrogen bond acceptor feature for the isoquinoline nitrogen, another for the carbonyl oxygen, and hydrophobic/aromatic features for the two ring systems. This model could then be used to search large chemical databases for other molecules with similar features, potentially leading to the discovery of new compounds with similar biological activity.

Potential Interaction Contributing Moiety Potential Interacting Amino Acid Residues
Hydrogen Bond AcceptorIsoquinoline Nitrogen, Carbonyl OxygenSerine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic InteractionsIsoquinoline and Difluorophenyl RingsLeucine, Isoleucine, Valine, Alanine
Pi-Pi StackingIsoquinoline and Difluorophenyl RingsPhenylalanine, Tyrosine, Tryptophan, Histidine
Halogen BondingFluorine AtomsElectron-rich atoms (e.g., backbone carbonyl oxygens)

Computational Modeling of Reaction Pathways and Transition States for this compound Synthesis and Transformations

Computational chemistry can also be used to model the chemical reactions involved in the synthesis and potential transformations of this compound. By mapping out the reaction pathways and identifying the transition states, it is possible to gain a deeper understanding of the reaction mechanism and to predict the feasibility and selectivity of a given synthetic route.

Proposed Synthetic Pathway and Computational Analysis:

A plausible synthesis of this compound could involve a Friedel-Crafts acylation of isoquinoline with 3,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst. researchgate.net

Step 1: Formation of the Acylium Ion 3,4-Difluorobenzoyl chloride + Lewis Acid (e.g., AlCl₃) → [3,4-Difluorobenzoyl]⁺ + [AlCl₄]⁻

Step 2: Electrophilic Attack on Isoquinoline Isoquinoline + [3,4-Difluorobenzoyl]⁺ → Sigma Complex (Wheland intermediate)

Step 3: Deprotonation Sigma Complex → this compound + H⁺

Synthetic Step Computational Method Information Gained
Friedel-Crafts AcylationDFTReaction mechanism, transition state structures, activation energies, regioselectivity.
Nucleophilic SubstitutionDFTReaction pathway, feasibility of displacing fluorine atoms, potential side reactions.
Transformations (e.g., reduction of carbonyl)DFT, QM/MMReaction mechanism, product stability, influence of a biological environment on the transformation.

By investigating the transition state structures, one can gain insight into the geometry of the reacting species at the point of highest energy along the reaction coordinate. This information is crucial for understanding the factors that control the reaction rate and selectivity.

Mechanistic Roles of 4 3,4 Difluorobenzoyl Isoquinoline in Catalysis and Advanced Chemical Transformations

Investigation of 4-(3,4-Difluorobenzoyl)isoquinoline as a Ligand in Homogeneous and Heterogeneous Catalysis

A thorough review of scientific literature did not yield any studies investigating this compound or its close structural analogs as ligands for either homogeneous or heterogeneous catalysis. The isoquinoline (B145761) scaffold is a component of some chiral ligands used in asymmetric synthesis, but specific research into the catalytic applications of 4-aroylisoquinolines, particularly the title compound, is not present in the reviewed literature. nih.gov

Exploration of this compound as an Organocatalyst Component or Precursor

There is currently no available research in scientific databases exploring the use of this compound as a component or precursor for organocatalysts. While organocatalysis is a rapidly expanding field, and various nitrogen-containing heterocycles are employed, the potential of this specific compound has not been reported.

Role of this compound as a Key Intermediate in Multi-Step Organic Syntheses

The synthesis of 4-aroylisoquinolines represents a significant area of interest, positioning them as key intermediates for constructing more complex molecular architectures. A notable method for their preparation is the palladium-catalyzed carbonylative cyclization of N-tert-butyl-2-(1-alkynyl)benzaldimines with aryl halides in the presence of carbon monoxide. acs.org This methodology provides a direct and efficient route to isoquinolines featuring an aroyl group at the C-4 position and various substituents at the C-3 position. acs.orgacs.org

The starting materials, N-tert-butyl-2-(1-alkynyl)benzaldimines, are readily prepared through a two-step process involving a Sonogashira coupling and subsequent condensation with tert-butylamine. acs.org The subsequent palladium-catalyzed reaction allows for the convergent synthesis of a diverse array of 3-substituted 4-aroylisoquinolines. This positions compounds like this compound as valuable synthetic intermediates, accessible through this route by selecting the appropriate 3,4-difluorosubstituted aryl halide.

The versatility of this synthetic method is demonstrated by the range of substituents tolerated on both the alkyne and the aryl halide, leading to a library of 4-aroylisoquinolines with varied electronic and steric properties.

Table 1: Examples of 3-Substituted 4-Aroylisoquinolines Synthesized via Palladium-Catalyzed Carbonylative Cyclization acs.org

Entry C-3 Substituent Aroyl Group Product Yield (%)
1 Phenyl 4-Methoxybenzoyl 4-(4-Methoxybenzoyl)-3-phenylisoquinoline 85
2 Phenyl 4-Methylbenzoyl 4-(4-Methylbenzoyl)-3-phenylisoquinoline 82
3 Phenyl Benzoyl 4-Benzoyl-3-phenylisoquinoline 78
4 Phenyl 4-Chlorobenzoyl 4-(4-Chlorobenzoyl)-3-phenylisoquinoline 73
5 n-Propyl 4-Methoxybenzoyl 4-(4-Methoxybenzoyl)-3-n-propylisoquinoline 75
6 Vinyl 4-Methoxybenzoyl 4-(4-Methoxybenzoyl)-3-vinylisoquinoline 68

Understanding the Mechanism of Action of this compound in Specific Chemical Reactions

The mechanism for the formation of 4-aroylisoquinolines via the palladium-catalyzed process provides insight into the reactivity of the system. acs.org The reaction is believed to be initiated by the formation of an acylpalladium complex from the aryl halide, carbon monoxide, and the palladium(0) catalyst. acs.orgacs.org

The proposed catalytic cycle proceeds as follows:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., an equivalent for 3,4-difluorobenzoyl) to form an arylpalladium(II) complex.

CO Insertion: Carbon monoxide inserts into the aryl-palladium bond to generate an acylpalladium(II) complex.

Cyclization: This acylpalladium complex promotes the cyclization of the N-tert-butyl-2-(1-alkynyl)benzaldimine. The alkyne coordinates to the palladium and undergoes insertion, which is followed by the nucleophilic attack of the imine nitrogen onto the newly formed vinylpalladium species.

Reductive Elimination/Aromatization: The resulting intermediate then undergoes a sequence of steps, likely involving reductive elimination and subsequent aromatization (potentially through the elimination of the tert-butyl group), to yield the final 4-aroylisoquinoline product and regenerate the palladium(0) catalyst. acs.org

This acylpalladation and cyclization cascade offers a powerful tool for the regioselective synthesis of these highly functionalized heterocyclic intermediates. acs.org

Advanced Analytical Method Development for Research on 4 3,4 Difluorobenzoyl Isoquinoline

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Impurity Profiling of 4-(3,4-Difluorobenzoyl)isoquinoline in Research Contexts

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools in modern pharmaceutical analysis. researchgate.netbiomedres.us They offer the high sensitivity and selectivity required for trace analysis and the detailed structural information needed for impurity profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for the quantitative determination of non-volatile and thermally labile compounds. For a molecule like this compound, LC-MS/MS methods would be developed for its quantification in research samples and for identifying process-related impurities. A typical method involves optimizing both the chromatographic separation and the mass spectrometric detection.

Development of a quantitative LC-MS/MS method would involve:

Chromatographic Separation: A reversed-phase column, such as a C18, is commonly used for separating isoquinoline (B145761) alkaloids. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve a sharp peak shape and adequate retention for the parent compound while separating it from potential impurities. nih.govresearchgate.net

Mass Spectrometric Detection: An electrospray ionization (ESI) source in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds like isoquinolines, as the nitrogen atom is readily protonated. pharmanueva.com For trace analysis, the mass spectrometer would be operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring one or more of its characteristic product ions formed by collision-induced dissociation. This highly specific detection method minimizes matrix interference and provides low limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a study on other isoquinoline alkaloids achieved LOQ values in the low ng/mL range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the method of choice for analyzing volatile and semi-volatile impurities that may be present in starting materials or arise during the synthesis of the final compound. thermofisher.comijprajournal.com Impurity profiling by GC-MS involves separating the volatile components of a sample in a gas chromatograph and identifying them with a mass spectrometer. researchgate.net Given the structure of this compound, potential volatile impurities could include precursors like 3,4-difluorobenzonitrile (B1296988) or residual solvents. High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide unambiguous elemental compositions for unknown impurities, aiding in their structural elucidation. thermofisher.com

The table below outlines typical parameters that would be established during the development of an LC-MS/MS method for the analysis of isoquinoline derivatives, which would be applicable to this compound.

Table 1: Representative Parameters for LC-MS/MS Method Development for Isoquinoline Derivatives

Parameter Typical Setting/Condition Purpose
Chromatography
Column C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) researchgate.net Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol researchgate.net Formic acid aids in protonation for better ionization and peak shape.
Elution Gradient Allows for the separation of compounds with a range of polarities.
Flow Rate 0.2 - 0.4 mL/min nih.gov Optimized for analytical-scale columns to ensure efficient separation.
Column Temperature 30 - 40 °C pharmanueva.com Controls retention time and peak shape.
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode Effective for protonating basic nitrogen atoms in the isoquinoline core.
Ion Spray Voltage 4500 - 5500 V pharmanueva.com Optimizes the formation of gas-phase ions.
Analysis Mode Multiple Reaction Monitoring (MRM) Provides high selectivity and sensitivity for quantification.
Precursor Ion [M+H]⁺ The protonated molecular ion of the analyte.

Electrochemical Characterization of Redox Potentials and Electron Transfer Mechanisms of this compound

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are valuable for studying the redox properties of molecules. These techniques can determine redox potentials, elucidate electron transfer mechanisms, and provide insights into the electronic structure of a compound. While specific electrochemical data for this compound is not available, studies on related isoquinoline derivatives provide a framework for how such a characterization would be performed. researchgate.netresearchgate.net

A detailed electrochemical investigation on a biologically active isoquinoline derivative, 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one (IQN), revealed its complex redox behavior. researchgate.net The study utilized cyclic voltammetry to probe the oxidation and reduction processes at a glassy carbon electrode across a wide pH range.

Key findings from the study on the related isoquinoline (IQN) that would be relevant to an investigation of this compound include:

Redox Activity: The compound exhibited both oxidation and reduction peaks, indicating its ability to accept and donate electrons. researchgate.net

pH Dependence: The peak potentials for both oxidation and reduction were found to be pH-dependent, suggesting the involvement of protons in the electron transfer reactions. A plot of peak potential (Ep) versus pH can be used to determine the number of protons and electrons involved in the redox process and to calculate the pKa of the molecule. researchgate.net

Electron Transfer Kinetics: By analyzing the relationship between peak current and the scan rate, parameters such as the diffusion coefficient and the heterogeneous electron transfer rate constant (k_sh) can be determined. researchgate.netresearchgate.net

The table below summarizes representative electrochemical data obtained for the related isoquinoline derivative IQN, illustrating the type of information that would be sought in a study of this compound. researchgate.net

Table 2: Representative Electrochemical Data for a Related Isoquinoline Derivative (IQN)

Parameter Value / Observation Method Significance
Oxidation Peak Potential (Ep) pH-dependent Cyclic Voltammetry (CV) Indicates proton-coupled electron transfer. researchgate.net
Reduction Peak Potential (Ep) pH-dependent Cyclic Voltammetry (CV) Indicates proton-coupled electron transfer. researchgate.net
pKa 8.8 Ep vs. pH plot Provides the acid dissociation constant of the molecule. researchgate.net
Heterogeneous Electron Transfer Rate Constant (k_sh) 1.05 x 10⁻³ cm/s Cyclic Voltammetry (CV) Quantifies the rate of electron transfer at the electrode surface. researchgate.net
Diffusion Coefficient (D) 1.21 x 10⁻⁵ cm²/s Chronoamperometry Measures the rate of diffusion of the analyte to the electrode.

Spectrophotometric and Fluorometric Methods for Quantitative Research Applications of this compound

Spectrophotometric and fluorometric methods are fundamental analytical techniques used for the quantitative analysis of compounds that absorb or emit light. testronixinstruments.comnih.gov The isoquinoline core is a known fluorophore, and many of its derivatives exhibit intrinsic fluorescence, making these methods highly suitable for research applications. nih.govnih.gov

Spectrophotometry:

UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. A quantitative method can be developed by measuring the absorbance of a solution at the wavelength of maximum absorption (λ_max) and using the Beer-Lambert law to relate absorbance to concentration. testronixinstruments.com For this compound, the conjugated system encompassing the isoquinoline and benzoyl moieties would give rise to characteristic absorption bands in the UV or visible region. This technique is often used for straightforward concentration measurements in pure solutions or for monitoring reaction kinetics.

Fluorometry:

Fluorometry (or spectrofluorimetry) is generally more sensitive and selective than spectrophotometry. It measures the light emitted by a compound after it has been excited by light of a shorter wavelength. The isoquinoline ring itself provides a fluorescent scaffold. researchgate.net The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for highly sensitive quantification. nih.gov

The specific photophysical properties of this compound, such as its absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_F), would be determined by its unique structure. The nature and position of substituents on the isoquinoline ring can significantly alter these properties. For example, studies on other isoquinoline derivatives show that emission maxima can range from the near-ultraviolet to the visible region. nih.gov The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths and validating the method's linearity, accuracy, and precision for quantitative applications.

The table below presents photophysical data for several different isoquinoline derivatives to illustrate the range of properties that can be observed, which provides context for the potential characteristics of this compound. nih.gov

Table 3: Photophysical Properties of Various Substituted Isoquinoline Derivatives

Compound Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ_F)
1-(Isoquinolin-3-yl)azetidin-2-one 356 382 0.963
1-(Isoquinolin-3-yl)pyrrolidin-2-one 363 389 0.812
1-(Isoquinolin-3-yl)piperidin-2-one 368 391 0.697
1-(Isoquinolin-3-yl)imidazolidin-2-one 377 439 0.603
1-Methyl-3-(isoquinolin-3-yl)imidazolidin-2-one 380 448 0.479

Data sourced from a study on novel isoquinoline derivatives, measured in 0.1 M H₂SO₄ or chloroform. nih.gov

Exploration of Research Applications for 4 3,4 Difluorobenzoyl Isoquinoline and Its Derivatives

Utilizing 4-(3,4-Difluorobenzoyl)isoquinoline as a Versatile Building Block in Complex Chemical Synthesis

The this compound scaffold can serve as a versatile building block in the synthesis of more complex molecules. The reactivity of both the isoquinoline (B145761) core and the benzoyl moiety can be exploited to introduce additional functional groups and build intricate molecular architectures.

The isoquinoline nucleus itself is amenable to various synthetic transformations. For instance, C-H functionalization reactions can be employed to introduce substituents at various positions on the isoquinoline ring, further diversifying the molecular structure. nih.gov Additionally, the nitrogen atom in the isoquinoline ring can be quaternized to form isoquinolinium salts, which can alter the compound's properties and reactivity.

The ketone of the benzoyl group is a key functional handle. It can undergo a wide range of classical carbonyl chemistry reactions, including:

Reduction: The ketone can be reduced to a secondary alcohol, which can then be used in subsequent reactions such as esterification or etherification.

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents), leading to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene, providing a means for carbon-carbon bond formation.

Reductive Amination: The ketone can be converted into an amine through reductive amination, opening pathways to a variety of nitrogen-containing derivatives.

Furthermore, the 3,4-difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or both of the fluorine atoms are displaced by a suitable nucleophile. This allows for the introduction of a wide array of substituents on the benzoyl portion of the molecule.

The combination of these reactive sites makes this compound a valuable starting material for the synthesis of a library of diverse compounds for screening in various applications.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
Ketone ReductionNaBH₄, MeOH(3,4-Difluorophenyl)(isoquinolin-4-yl)methanol
Grignard ReactionR-MgBr, THF(3,4-Difluorophenyl)(isoquinolin-4-yl)(R)methanol
Wittig ReactionPh₃P=CHR, THF4-(1-(3,4-Difluorophenyl)alkenyl)isoquinoline
Reductive AminationR-NH₂, NaBH₃CNN-((3,4-Difluorophenyl)(isoquinolin-4-yl)methyl)amine
Nucleophilic Aromatic SubstitutionNu-H, Base4-(Substituted-benzoyl)isoquinoline

Investigation of this compound in the Design of Novel Functional Materials

The unique electronic and photophysical properties that can arise from the combination of the isoquinoline core and the difluorobenzoyl group make this compound an interesting candidate for the development of novel functional materials, such as fluorescent probes and sensors. acs.org

Isoquinoline derivatives themselves are known to exhibit fluorescence, and their emission properties can be tuned by the introduction of various substituents. acs.org The 3,4-difluorobenzoyl group, being an electron-withdrawing group, can create a "push-pull" system when attached to the electron-rich isoquinoline ring. This type of electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in environmentally sensitive fluorescence. This solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent, is a desirable characteristic for fluorescent probes designed to report on the microenvironment of biological systems or materials. researchgate.net

The design of fluorescent probes based on this compound could involve modifications to either the isoquinoline or the benzoyl moiety to introduce specific recognition elements for analytes of interest. For example, a chelating group could be appended to the structure to create a sensor for metal ions. mdpi.com Upon binding of the target analyte, a conformational change or an alteration in the electronic properties of the molecule could lead to a detectable change in its fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence, or a ratiometric shift in the emission wavelength). nih.gov

Table 2: Potential Functional Material Applications of this compound Derivatives

ApplicationDesign PrinciplePotential Readout
Fluorescent ProbeIntramolecular Charge Transfer (ICT)Solvatochromic fluorescence
Ion SensorIncorporation of a chelating moietyFluorescence enhancement or quenching
pH SensorIntroduction of an ionizable grouppH-dependent fluorescence
Luminescent MaterialExtended π-conjugationSolid-state emission

Design Principles and Structure-Activity Relationship (SAR) Studies of this compound as a Potential Ligand for Specific Molecular Targets

The design of small molecules that can bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors, is a central goal of medicinal chemistry. The this compound scaffold possesses several features that make it an attractive starting point for the design of such ligands.

The isoquinoline core is a well-established pharmacophore found in many biologically active molecules. nih.govnih.gov The 3,4-difluorobenzoyl group can play a significant role in molecular recognition. The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and halogen bonds. Furthermore, the fluorination of aromatic rings can influence the metabolic stability and pharmacokinetic properties of a molecule.

Structure-activity relationship (SAR) studies, which involve the systematic modification of a molecule's structure and the evaluation of the effect of these changes on its biological activity, are crucial for optimizing lead compounds. For this compound, SAR studies could involve:

Modification of the isoquinoline core: Introducing substituents at various positions to probe for additional binding interactions.

Alteration of the benzoyl group: Moving the fluorine atoms to different positions on the phenyl ring (e.g., 2,4-difluoro or 3,5-difluoro) to investigate the importance of their positioning.

Replacement of the benzoyl group: Replacing the 3,4-difluorobenzoyl group with other substituted aryl or heteroaryl groups to explore the impact on activity.

Computational methods, such as molecular docking, can be used to predict the binding mode of this compound derivatives within the active site of a target protein. nih.gov These in silico studies can provide insights into the key interactions between the ligand and the protein, guiding the design of new analogs with improved potency and selectivity. These purely in vitro and computational studies are foundational for the early-stage discovery of potential new therapeutic agents, without involving any human data.

Table 3: Key Structural Features of this compound for Ligand Design

Structural FeaturePotential Role in Ligand-Target Interaction
Isoquinoline CoreScaffold for presenting substituents in a defined 3D space; potential for π-π stacking and hydrogen bonding.
Benzoyl LinkerProvides a rigid connection between the isoquinoline and the difluorophenyl group.
3,4-Difluorophenyl GroupCan participate in hydrogen bonding, halogen bonding, and dipole-dipole interactions; influences electronic properties and metabolic stability.
Ketone OxygenCan act as a hydrogen bond acceptor.

Q & A

Q. What are the established synthetic routes for 4-(3,4-Difluorobenzoyl)isoquinoline, and how can purity be optimized?

The synthesis typically involves coupling a 3,4-difluorobenzoyl moiety to the isoquinoline core. A common approach employs Friedel-Crafts acylation or nucleophilic substitution using 3,4-difluorobenzoyl chloride and isoquinoline derivatives under anhydrous conditions (e.g., AlCl₃ catalysis). For purification, column chromatography with gradients of hexane/ethyl acetate (e.g., 5:1 ratio) yields high-purity products (≥95%) . Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted precursors .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Aromatic protons in the difluorobenzoyl group resonate at δ 7.8–8.2 ppm (coupled with fluorine), while isoquinoline protons appear as distinct multiplet signals .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical values within ±0.001 Da. For example, C₁₆H₁₀F₂NO requires m/z 282.0735 .
  • X-ray crystallography (if crystalline) resolves bond angles and confirms substituent orientation .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with kinase targets like p38 MAP?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions. For example, the difluorobenzoyl group’s electron-withdrawing effects enhance binding to kinase ATP pockets by stabilizing π-π stacking and hydrogen bonds. DFT at B3LYP/6-31+G * levels optimizes geometries and calculates electrostatic potential surfaces to identify reactive sites . In silico results align with experimental IC₅₀ values from kinase inhibition assays .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., ATP concentration, cell lines). To address this:

  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays).
  • Compare structural analogs (e.g., methyl vs. fluoro substituents) to isolate electronic effects .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding measurements .

Q. What strategies optimize the metabolic stability of this compound derivatives in preclinical studies?

  • Microsomal stability assays (human/rat liver microsomes) identify metabolic hotspots. Fluorine atoms reduce oxidative metabolism, but esterase-sensitive groups (e.g., methyl esters) may require replacement with bioisosteres .
  • Prodrug design : Introducing hydrolyzable groups (e.g., tert-butyl esters) improves oral bioavailability, as seen in related kinase inhibitors .

Methodological Considerations

Q. How are spiroheterocyclic derivatives of this compound synthesized and characterized?

  • Spiro-ring formation : React with pyrrolidine or piperidine derivatives under Mitsunobu conditions (DIAD, PPh₃). Antiperiplanar conformers dominate, as confirmed by NOESY NMR .
  • X-ray diffraction resolves spiro-junction geometry (e.g., dihedral angles of 85–90° between isoquinoline and piperidine rings) .

Q. What in vitro models assess the antitumor potential of this compound analogs?

  • NCI-60 cell line screening identifies potency across cancer types (e.g., leukemia, breast).
  • Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) elucidate mechanisms. For example, analogs with piperazine substitutions induce G2/M arrest via CDK1 inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.